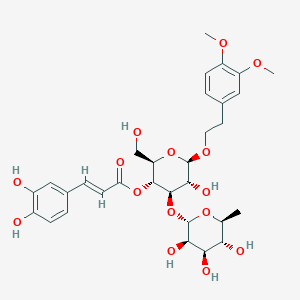
Brachynoside
Vue d'ensemble
Description
Brachynoside is an iridoid glycoside, a type of naturally occurring compound predominantly found in plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This compound, specifically, has been isolated from various plant species and is of significant interest due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of brachynoside typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Biotechnological approaches, such as using genetically modified microorganisms to produce this compound, are also being explored .
Analyse Des Réactions Chimiques
Types of Reactions: Brachynoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, altering its solubility and bioavailability.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Brachynoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of iridoid glycosides.
Biology: this compound is investigated for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Due to its anti-inflammatory and neuroprotective properties, this compound is being explored as a potential therapeutic agent for conditions such as arthritis and neurodegenerative diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Brachynoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective Action: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Hepatoprotective Action: this compound enhances the activity of antioxidant enzymes in the liver, protecting against toxin-induced liver damage.
Comparaison Avec Des Composés Similaires
Brachynoside is compared with other iridoid glycosides such as:
Acteoside: Known for its strong antioxidant and anti-inflammatory properties.
Isoacteoside: Similar to acteoside but with slight structural differences that affect its bioactivity.
Martynoside: Exhibits neuroprotective and anti-inflammatory effects similar to this compound.
Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of unique functional groups that confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXLUFBHZDVJDO-CNMJWYMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347709 | |
| Record name | Brachynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145898-87-9 | |
| Record name | Brachynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)
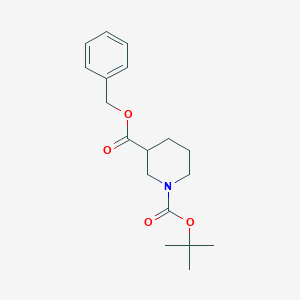
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
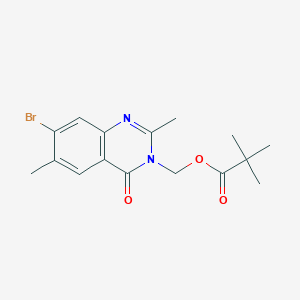
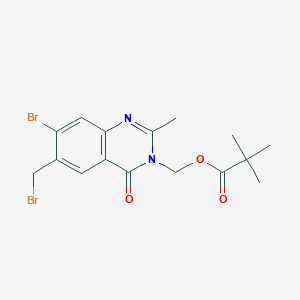
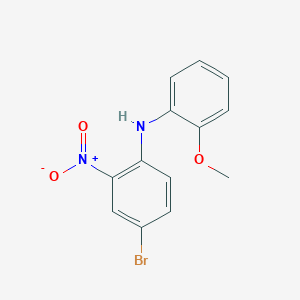
![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)
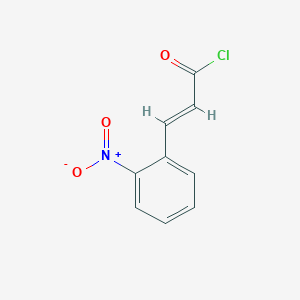
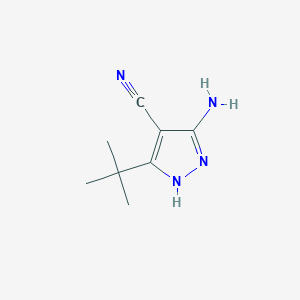
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
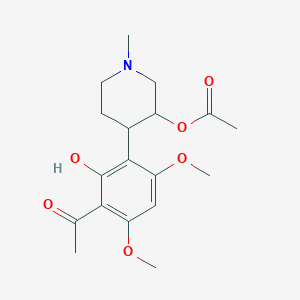
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
